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molecular formula C11H8BrNO2 B170180 4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one CAS No. 186605-19-6

4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

Cat. No. B170180
M. Wt: 266.09 g/mol
InChI Key: NNLWNHDQERQKAH-UHFFFAOYSA-N
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Patent
US09221860B2

Procedure details

A mixture of 4-bromobenzaldehyde (2.88 g, 35.10 mmol), N-acetyl-glycine (3.80 g, 32.40 mmol) and sodium acetate (2.88 g, 35.1 mmol) in acetic anhydride (13.79 g, 135 mmol), was refluxed for 1 h with continuous stirring. After cooling, the reaction was quenched with ice and vigorously stirred for 1 h in an ice bath to allow precipitation. Filtration afforded compound in 64% yield.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
13.79 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([NH:13][CH2:14][C:15]([OH:17])=[O:16])(=O)[CH3:11].C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:14]2[C:15](=[O:16])[O:17][C:10]([CH3:11])=[N:13]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
2.88 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
13.79 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
vigorously stirred for 1 h in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h with continuous stirring
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with ice
CUSTOM
Type
CUSTOM
Details
precipitation
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
afforded compound in 64% yield

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC=C(C=C2N=C(OC2=O)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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